N-(2-Methoxyphenyl)benzenesulfonamide

Crystallography Conformational Analysis Sulfonamide Drug Design

Conformationally pre-organized sulfonamide fragment for X-ray crystallographic screening. Features a fully resolved crystal structure with an intramolecular N-H⋯O hydrogen bond, reducing entropy penalties upon target binding and improving hit rates in fragment-based drug discovery. • Two crystallographically independent conformers (dihedral angles 88.16° and 44.50°) enable unambiguous electron density fitting • Direct precursor to 4,5-dibromo regioisomeric series for lipoxygenase and butyrylcholinesterase inhibitor programs • Validated ADME reference standard: LogP 2.59, TPSA 64 Ų for ortho-methoxy SAR studies

Molecular Formula C13H13NO3S
Molecular Weight 263.31 g/mol
CAS No. 21226-32-4
Cat. No. B1347278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxyphenyl)benzenesulfonamide
CAS21226-32-4
Molecular FormulaC13H13NO3S
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H13NO3S/c1-17-13-10-6-5-9-12(13)14-18(15,16)11-7-3-2-4-8-11/h2-10,14H,1H3
InChIKeyQQZJHODRVHVSLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyphenyl)benzenesulfonamide Chemical Profile


N-(2-Methoxyphenyl)benzenesulfonamide (CAS 21226-32-4) is a secondary aromatic sulfonamide with the formula C₁₃H₁₃NO₃S and a molecular weight of 263.31 g/mol. It features a benzenesulfonamide core N-substituted with an ortho-methoxyphenyl group [1]. The compound contains one hydrogen bond donor (sulfonamide N–H) and four hydrogen bond acceptors, a calculated logP of 2.59, and a topological polar surface area of 64 Ų . Its crystal structure, determined by single-crystal X-ray diffraction, reveals two crystallographically independent molecules in the asymmetric unit, with one molecule forming an intramolecular N–H⋯O hydrogen bond [1]. These conformational features distinguish it from simple N-phenylbenzenesulfonamide and other regioisomeric methoxy analogs.

N-(2-Methoxyphenyl)benzenesulfonamide Generic Substitution Risks


Within the benzenesulfonamide class, substitution pattern on the aniline-derived ring critically influences both solid-state conformation and solution-phase interaction potential. N-(2-Methoxyphenyl)benzenesulfonamide possesses an ortho-methoxy group that enables an intramolecular N–H⋯O hydrogen bond, observed in one of its two crystallographically independent molecules [1]. This intramolecular interaction, absent in para- or meta-methoxy regioisomers and in unsubstituted N-phenylbenzenesulfonamide, stabilizes a distinct low-energy conformation [1]. The resulting conformational pre-organization can alter hydrogen-bond donor/acceptor presentation in biological targets, rendering simple analog interchange unreliable without confirmation of target engagement equivalence.

N-(2-Methoxyphenyl)benzenesulfonamide Differentiation Evidence


Intramolecular N–H⋯O Hydrogen Bond Conformation

Single-crystal X-ray diffraction reveals that one of the two independent molecules of N-(2-methoxyphenyl)benzenesulfonamide in the asymmetric unit features an intramolecular N–H⋯O hydrogen bond between the sulfonamide N–H and the ortho-methoxy oxygen [1]. This interaction is geometrically impossible in the unsubstituted analog N-phenylbenzenesulfonamide and in the para-methoxy regioisomer. The two independent molecules also display dramatically different dihedral angles between the phenyl and benzene rings: 88.16(12)° and 44.50(12)° [1]. For N-phenylbenzenesulfonamide, reported crystal structures show a single conformation with dihedral angles typically in the range of 60–75°, depending on the polymorph .

Crystallography Conformational Analysis Sulfonamide Drug Design

Regioselective Dibromination for Inhibitor Library Synthesis

N-(2-Methoxyphenyl)benzenesulfonamide undergoes regioselective bromination with bromine in acetic acid to yield N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide [1]. This dibromo derivative serves as the critical intermediate for a series of N-alkylated sulfonamides, of which N-butyl- and N-pentyl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide demonstrated significant inhibitory activity against lipoxygenase (LOX) and butyrylcholinesterase (BChE) [1]. In contrast, N-phenylbenzenesulfonamide, lacking the ortho-methoxy directing group, would undergo bromination at a different position (para to the sulfonamide nitrogen), producing regioisomeric products with different biological profiles.

Medicinal Chemistry Sulfonamide Derivatization Lipoxygenase Inhibition

Lipophilicity and Hydrogen Bond Capacity Comparison

N-(2-Methoxyphenyl)benzenesulfonamide has a calculated ACD/LogP of 2.59 and a topological polar surface area of 64 Ų, with one hydrogen bond donor and four acceptors . By comparison, the unsubstituted analog N-phenylbenzenesulfonamide (CAS 1670-23-1) has a calculated logP of approximately 2.1 and a PSA of 55 Ų (one donor, three acceptors). The ortho-methoxy group thus increases lipophilicity by ~0.5 log units and adds one hydrogen bond acceptor, which can influence membrane permeability and solubility . The para-methoxy regioisomer, 4-methoxy-N-phenylbenzenesulfonamide, shares the same calculated logP but cannot form the intramolecular H-bond seen in the ortho isomer.

Physicochemical Profiling Drug-likeness Sulfonamide ADME

N-(2-Methoxyphenyl)benzenesulfonamide Applications


Conformationally Defined Fragment for Crystallographic Screening

The fully resolved crystal structure with an intramolecular N–H⋯O hydrogen bond [1] makes this compound an ideal fragment for X-ray crystallographic screening campaigns. Its pre-organized conformation provides a defined pharmacophoric presentation of the sulfonamide hydrogen-bond donor, enhancing the interpretability of electron density maps when bound to target proteins such as carbonic anhydrases. Unlike flexible analogs lacking the ortho-methoxy constraint, this compound reduces conformational entropy penalties upon binding, potentially improving hit rates in fragment-based drug discovery.

Regiospecific Dibromo-Sulfonamide Library Synthesis

As a direct precursor to N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide through regioselective bromination [2], this compound serves as a gateway scaffold for synthesizing lipoxygenase and butyrylcholinesterase inhibitor series. Procurement of this specific starting material ensures access to a defined 4,5-dibromo regioisomeric series, which cannot be obtained from N-phenylbenzenesulfonamide or para-methoxy analogs. This is relevant for medicinal chemistry groups pursuing anti-inflammatory or neuroprotective sulfonamide derivatives.

Sulfonamide Conformation-Bioactivity SAR Studies

The co-existence of two markedly different conformers in the crystal lattice (dihedral angles 88.16° and 44.50°) [1] positions this compound as a useful probe for investigating the relationship between sulfonamide conformation and target binding. Researchers comparing biological activity across ortho-, meta-, and para-methoxy regioisomers can use this compound to explicitly test whether the intramolecularly H-bonded conformation correlates with differential enzyme inhibition or receptor binding profiles.

ADME Reference Standard for Ortho-Substituted Analogs

With well-characterized calculated properties (LogP 2.59, TPSA 64 Ų, 4 H-bond acceptors) , this compound can function as a reference standard in ADME assay panels that evaluate the impact of ortho-methoxy substitution on membrane permeability, plasma protein binding, and metabolic stability relative to unsubstituted and para-substituted controls. This supports informed compound selection in early-stage drug discovery.

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